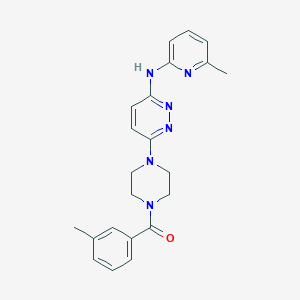

(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone

説明

特性

IUPAC Name |

(3-methylphenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-16-5-3-7-18(15-16)22(29)28-13-11-27(12-14-28)21-10-9-20(25-26-21)24-19-8-4-6-17(2)23-19/h3-10,15H,11-14H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTAGAPOAFUAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC(=N4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone, also known by its CAS number 1251560-93-6, is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of 394.5 g/mol. The structure features a piperazine ring and a pyridazinone moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N6OS |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 1251560-93-6 |

The biological activity of (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone is primarily attributed to its interaction with various biological targets. Some key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including Mycobacterium tuberculosis.

- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, making it a potential candidate for cancer therapy.

Antitubercular Activity

A study evaluated the antitubercular activity of various derivatives related to the compound. Among them, certain derivatives showed significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. The most potent derivatives demonstrated IC90 values between 3.73 and 4.00 μM, indicating their potential as effective antitubercular agents .

Cytotoxicity Assessment

In vitro cytotoxicity tests on human embryonic kidney (HEK-293) cells revealed that several derivatives of this compound exhibited low toxicity levels, suggesting a favorable safety profile for further development .

Case Studies

- Case Study on Anticancer Activity : In a recent study, derivatives of the compound were tested against various cancer cell lines. Results indicated that specific modifications to the structure enhanced anticancer efficacy, leading to significant reductions in cell viability at micromolar concentrations.

- Research on Inflammatory Response : Another study investigated the role of compounds similar to (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone in modulating inflammatory responses through inhibition of cytokine production. The results showed promising anti-inflammatory effects, particularly in models of autoimmune diseases .

科学的研究の応用

Cancer Treatment

One of the primary applications of this compound is its role as a potential deoxycytidine triphosphate pyrophosphatase (dCTPase) inhibitor. The dCTPase enzyme is crucial for nucleotide homeostasis and has been implicated in cancer progression and resistance to nucleoside analogues. Inhibition of dCTPase activity could lead to novel cancer therapies aimed at enhancing the efficacy of existing treatments .

Case Study:

In a recent study, derivatives similar to this compound demonstrated significant cytotoxic effects against various human cancer cell lines, including leukemia and breast cancer. Notably, certain derivatives exhibited cytotoxicity greater than that of doxorubicin, a standard chemotherapeutic agent .

Inflammation and Neurodegeneration

The compound has shown potential in modulating signaling pathways associated with inflammation and neurodegenerative diseases. By interacting with specific molecular targets, it may inhibit enzymes involved in these pathways, offering therapeutic benefits in conditions such as Alzheimer's disease and multiple sclerosis .

Antimicrobial Activity

Research indicates that related compounds exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Staphylococcus epidermidis, showing significant inhibition of biofilm formation and minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .

Data Summary

The following table summarizes key findings related to the biological activities associated with this compound:

| Activity Type | Target Pathogen/Cell Line | Measurement | Results |

|---|---|---|---|

| Cancer Treatment | CEM-13 (Leukemia) | Cytotoxicity | Greater than doxorubicin |

| Antimicrobial | Staphylococcus aureus | MIC | 0.22 - 0.25 μg/mL |

| Antimicrobial | Staphylococcus epidermidis | Biofilm inhibition | Significant inhibition observed |

Synthesis Routes

The synthesis of (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone involves several steps, including the formation of the piperazine ring and subsequent functionalization with the m-tolyl group. Advanced synthetic methodologies are employed to optimize yield and purity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Antileishmanial/Antitrypanosomal Research

describes six imidazo-pyridine-triazole derivatives (e.g., 8p, 10a, 11b) with piperazine-methanone backbones. Key differences include:

- Substituent Variations: The target compound substitutes pyridazine with a methylpyridin-2-ylamino group, whereas analogues like 8p and 11b feature chloro-imidazo-pyridine and triazole groups.

- Biological Activity: Compounds 8p and 11b exhibit antileishmanial activity (IC₅₀: 1–10 µM), attributed to their chloro and triazole substituents.

Table 1: Structural and Functional Comparison

Comparison with Pyridazine-Piperazine Derivatives

describes (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone (CAS: 1019100-40-3), which replaces the methylpyridin-2-ylamino group with a pyrazole. This substitution reduces molecular weight (348.4 vs.

Methodological Considerations in Similarity Assessment

emphasizes that structural similarity metrics (e.g., Tanimoto coefficient) rely on shared pharmacophores and functional groups. The target compound’s pyridazine-piperazine scaffold aligns with kinase inhibitors (e.g., AMPK activators in ), but its unique amino-pyridine group may confer distinct target selectivity .

Key Research Findings and Implications

- Bioactivity Gaps: Unlike ’s triazole-containing analogues, the target compound lacks electronegative substituents (e.g., Cl, NO₂), which are critical for antiparasitic activity.

- Solubility and Stability : The piperazine ring in the target compound likely improves aqueous solubility compared to ’s trifluoromethyl-bearing derivative 14 , which prioritizes lipophilicity for membrane penetration .

- Synthetic Flexibility : The pyridazine core allows modular substitution, as seen in and , enabling rapid optimization for diverse therapeutic targets .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core followed by coupling with substituted piperazine and aromatic ketone moieties. Key parameters include:

- Temperature : Reactions often proceed at 80–120°C to balance yield and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is used for coupling steps .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

Q. Table 1: Optimization of Reaction Conditions

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Pyridazine formation | DMF | 100 | None | 65–70 |

| Piperazine coupling | DCM | 25 | Pd(PPh₃)₄ | 80–85 |

| Aromatic ketone addition | THF | 60 | K₂CO₃ | 75–80 |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with aromatic protons appearing at δ 7.2–8.5 ppm and piperazine signals at δ 2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₂₃H₂₃N₇O₂; calc. 429.484) with <2 ppm error .

- X-ray Crystallography : Resolves piperazine-pyridazine dihedral angles (e.g., 45–60°) to confirm stereoelectronic effects .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement (e.g., 5-HT₆ receptor, IC₅₀ values via [³H]-LSD competition) to assess affinity .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP-analog probes .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ reported in µM ranges) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Methodological Answer :

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the m-tolyl moiety to enhance receptor binding .

- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with 5-HT₆ receptors, highlighting hydrogen bonds with Asp106 and π-π stacking with Phe107 .

- In Vivo Validation : Zebrafish models assess blood-brain barrier penetration and behavioral effects (e.g., locomotor activity) .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Degradation Analysis : Use HPLC (C18 columns, acetonitrile/water gradient) to detect hydrolytic by-products under physiological pH (e.g., 7.4) .

- Batch Variability : Compare synthetic batches via LC-MS to identify impurities (e.g., unreacted pyridazine intermediates) affecting bioactivity .

- Environmental Factors : Replicate assays under controlled O₂ levels (e.g., hypoxia chambers) to assess oxidative stability .

Q. What methodologies evaluate the environmental fate and ecotoxicity of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS; half-life <24 hours suggests rapid environmental breakdown .

- Bioaccumulation : Use Daphnia magna models to measure bioconcentration factors (BCF) .

- Soil Adsorption : Batch experiments with varying organic matter content (e.g., 1–5% humic acid) quantify Kₒc values .

Q. How can target engagement and mechanism of action be elucidated?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize 5-HT₆ receptors on sensor chips to measure real-time binding kinetics (ka/kd) .

- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution (e.g., 3.2 Å) .

- Transcriptomics : RNA-seq on treated neuronal cells identifies downstream pathways (e.g., cAMP/PKA modulation) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。